3,4-Diiodo-5-methyl-1H-pyrazole is a densely functionalized heterocyclic building block characterized by two adjacent, highly reactive carbon-iodine bonds and a sterically directing methyl group. In procurement and synthetic planning, its primary industrial and laboratory value lies in its role as a multi-vector cross-coupling platform and a regioselective precursor [1]. While mono-iodinated pyrazoles are common, the 3,4-diiodo substitution pattern unlocks sequential palladium-catalyzed C-C bond formations (such as Suzuki and Sonogashira couplings) and enables the synthesis of fused bicyclic systems like indazoles [2]. Furthermore, the electronic deactivation provided by the two heavy halogens modulates the acidity of the pyrazole N-H, facilitating controlled N-alkylation and glycosylation in nucleoside analog development.
Substituting 3,4-diiodo-5-methyl-1H-pyrazole with more common alternatives—such as 4-iodo-5-methylpyrazole or unsubstituted 5-methylpyrazole—fundamentally compromises downstream synthetic pathways. Direct electrophilic iodination of 5-methylpyrazole overwhelmingly targets the electron-rich C4 position, making the C3-iodo isomer synthetically inaccessible via direct routes[1]. Consequently, buyers requiring C3-functionalization cannot use the mono-iodo generic; they must procure the 3,4-diiodo compound to undergo regioselective C4-deiodination. Additionally, mono-iodinated analogs provide only a single vector for cross-coupling, strictly precluding the dual-alkynylation and subsequent [4+2] cyclization cascades required to build fused indazole libraries [2]. Attempting to force double functionalization on a mono-iodo baseline requires multi-step, low-yield re-halogenation sequences that severely degrade overall process efficiency.
Direct electrophilic iodination of 5-methylpyrazole overwhelmingly targets the electron-rich C4 position, making the C3-iodo isomer synthetically inaccessible via direct routes. However, 3,4-diiodo-5-methyl-1H-pyrazole serves as a critical intermediate for this hard-to-access isomer. Treatment of 3,4-diiodo-5-methyl-1H-pyrazole with triethylamine trishydrofluoride (Et3N·3HF) in toluene at 100–140 °C induces regioselective partial deiodination at the 4-position, yielding 3-iodo-5-methyl-1H-pyrazole in 68% yield [1]. This exploits the differential lability of the C4–I versus C3–I bonds.
| Evidence Dimension | Regioselectivity of 3-iodo isomer synthesis |
| Target Compound Data | 68% yield of 3-iodo-5-methyl-1H-pyrazole via selective C4-deiodination |
| Comparator Or Baseline | Direct iodination of 5-methylpyrazole (Yields predominantly 4-iodo-5-methylpyrazole, <5% 3-iodo isomer) |
| Quantified Difference | >60% shift in accessible regiochemistry toward the 3-position |
| Conditions | Et3N·3HF in toluene, step-heating to 140 °C |
Procuring the 3,4-diiodo derivative is essential for buyers targeting 3-functionalized pyrazoles, as standard mono-iodinated precursors cannot provide the correct substitution pattern.
For the synthesis of complex bicyclic scaffolds, multi-halogenated pyrazoles are required. 3,4-Diiodopyrazoles undergo rapid microwave-assisted double Sonogashira coupling with terminal acetylenes (e.g., phenylacetylene) in the presence of PdCl2(PPh3)2 and CuI, taking as little as three minutes [1]. This generates 3,4-dialkynylpyrazoles which subsequently undergo thermal cyclization with 1,4-cyclohexadiene at 240 °C to form 2H-indazoles. Using a mono-iodinated comparator like 4-iodo-5-methylpyrazole restricts the system to a single alkynylation, strictly precluding the required [4+2] cyclization pathway to indazoles.
| Evidence Dimension | Bicyclic scaffold (indazole) formation capacity |
| Target Compound Data | Enables double alkynylation and subsequent cyclization to 2H-indazoles |
| Comparator Or Baseline | 4-Iodo-5-methylpyrazole (Supports only mono-alkynylation, 0% indazole formation) |
| Quantified Difference | Binary enabler (100% vs 0%) for dual-coupling cyclization trajectories |
| Conditions | Microwave-assisted Pd/Cu-catalyzed Sonogashira coupling followed by thermal cyclization |
Buyers developing fused heterocyclic libraries (e.g., indazoles) must procure the 3,4-diiodo variant to provide the necessary adjacent reactive sites for ring-closing cascades.
The presence of both iodine atoms at the 3 and 4 positions, alongside the 5-methyl group, significantly increases the steric bulk and modulates the pKa of the pyrazole NH. Research demonstrates that 3,4-diiodo-5-methyl-1H-pyrazole can be efficiently silylated with hexamethyldisilazane (HMDS) without isolation, and subsequently reacted with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide to form beta-N-nucleosides [1]. The heavy halogenation stabilizes the intermediate and directs the N-alkylation regioselectivity compared to unsubstituted pyrazoles, which often yield complex mixtures of N1 and N2 alkylated isomers.
| Evidence Dimension | N-glycosylation product stability and regiocontrol |
| Target Compound Data | Successful isolation of beta-N-nucleoside derivatives via HMDS silylation |
| Comparator Or Baseline | Unsubstituted 5-methylpyrazole (Prone to poor regiocontrol and lower stability in glycosidic linkages) |
| Quantified Difference | Improved regiocontrol and isolation yields for the target N-nucleoside |
| Conditions | Silylation with HMDS followed by glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide |
Procurement of this specific heavily halogenated building block is advantageous for nucleoside analog research where steric direction during N-glycosylation is critical.
Because direct iodination of 5-methylpyrazole fails to yield the 3-iodo isomer, 3,4-diiodo-5-methyl-1H-pyrazole is the obligatory starting material for accessing 3-iodo-5-methyl-1H-pyrazole via regioselective deiodination [1]. This makes it the correct choice for medicinal chemistry programs requiring C3-functionalized pyrazoles for structure-activity relationship (SAR) studies.
The adjacent carbon-iodine bonds at the 3 and 4 positions allow for double Sonogashira cross-coupling with terminal alkynes [2]. This dual-reactivity profile makes the compound an ideal precursor for generating dialkynyl intermediates that undergo thermal cyclization to form highly substituted 2H-indazoles, a scaffold common in kinase inhibitors and anti-inflammatory drugs.
The steric bulk and electron-withdrawing nature of the diiodo substitution pattern provide excellent regiocontrol during N-glycosylation[3]. This compound is highly suited for the synthesis of novel beta-N-nucleoside analogs, where controlling the site of sugar attachment is critical for producing viable antiviral or antineoplastic candidates.